molecular formula C29H30FN3O4 B11428046 2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide

2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide

Cat. No.: B11428046
M. Wt: 503.6 g/mol
InChI Key: KLKAVIYLUUVXMY-UHFFFAOYSA-N
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Description

The compound 2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide is a complex organic molecule that belongs to the class of imidazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the various substituents. One common synthetic route involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Introduction of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Introduction of the Propoxyphenyl Group: The propoxyphenyl group can be introduced through an etherification reaction using a suitable phenol derivative and an alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide: can be compared with other similar compounds, such as:

  • 2-{3-[2-(2-chlorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide
  • 2-{3-[2-(2-bromophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide

These compounds share similar structural features but differ in the nature of the substituents, which can influence their chemical properties and applications. The uniqueness of This compound lies in the presence of the fluorophenyl group, which can impart specific chemical and biological properties.

Properties

Molecular Formula

C29H30FN3O4

Molecular Weight

503.6 g/mol

IUPAC Name

2-[3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C29H30FN3O4/c1-3-18-37-24-14-10-22(11-15-24)31-27(34)19-26-28(35)33(23-12-8-20(2)9-13-23)29(36)32(26)17-16-21-6-4-5-7-25(21)30/h4-15,26H,3,16-19H2,1-2H3,(H,31,34)

InChI Key

KLKAVIYLUUVXMY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=CC=C3F)C4=CC=C(C=C4)C

Origin of Product

United States

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